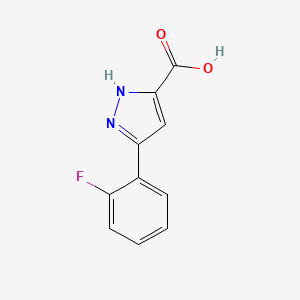

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFWBGVQDOZAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360175 | |

| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859155-87-6 | |

| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest in pharmaceutical research. The described methodology is based on established chemical transformations, including the Claisen condensation, Knorr pyrazole synthesis, and ester hydrolysis. This document offers detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthesis pathway to aid in laboratory-scale production.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step process. The pathway commences with a Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate to yield a 1,3-dicarbonyl intermediate. This is followed by a Knorr pyrazole synthesis, where the intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)

This step involves a Claisen condensation of 2'-fluoroacetophenone with diethyl oxalate using sodium ethoxide as a base.

Materials:

-

2'-Fluoroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add 2'-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) dissolved in a minimal amount of absolute ethanol.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath, and the excess ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether and washed with a 10% aqueous solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

This step is a Knorr pyrazole synthesis, which involves the cyclization of the 1,3-dicarbonyl compound with hydrazine hydrate.

Materials:

-

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a solid.

Step 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, suspend ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the suspension.

-

The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following tables summarize the expected physicochemical and spectroscopic data for the starting materials, intermediates, and the final product. Note that yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | Liquid | N/A | N/A |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Liquid | N/A | N/A |

| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1) | C₁₂H₁₁FO₄ | 238.21 | Solid | ~46-48 (for 4-fluoro analog) | 70-85[1] |

| Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2) | C₁₂H₁₁FN₂O₂ | 234.23 | Solid | Not available | 75-90 |

| This compound (Final Product) | C₁₀H₇FN₂O₂ | 206.18 | Solid | Not available | >90 |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1) | (CDCl₃, 400 MHz): δ 8.04 (dd, J = 8.4, 4.8 Hz, 2H), 7.19 (t, J = 8.4 Hz, 2H), 7.04 (s, 1H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H). (Data for 4-fluoro analog)[2] | Not available. |

| Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2) | (CDCl₃, 500 MHz): δ 7.70-7.80 (m, 1H), 7.30-7.45 (m, 1H), 7.10-7.25 (m, 2H), 7.05 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H). (Predicted) | (CDCl₃, 125 MHz): δ 161.0 (d, J=250 Hz, C-F), 159.5 (C=O), 148.0, 142.0, 131.0 (d, J=8 Hz), 129.0 (d, J=3 Hz), 124.5 (d, J=3 Hz), 118.0 (d, J=12 Hz), 116.0 (d, J=22 Hz), 108.0, 61.5, 14.0. (Predicted) |

| This compound (Final Product) | (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.90 (t, J=7.6 Hz, 1H), 7.55-7.65 (m, 1H), 7.30-7.40 (m, 2H), 7.20 (s, 1H). (Predicted) | (DMSO-d₆, 100 MHz): δ 161.0 (d, J=248 Hz, C-F), 160.0 (C=O), 147.5, 142.5, 131.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 125.0 (d, J=4 Hz), 118.5 (d, J=12 Hz), 116.0 (d, J=22 Hz), 107.5. (Predicted) |

Note: Spectroscopic data for the 2-fluoro substituted compounds are predicted based on known spectra of analogous structures. Experimental verification is recommended.

Conclusion

The synthetic pathway detailed in this guide offers a robust and reproducible method for the preparation of this compound. By following the outlined experimental protocols and utilizing the provided data as a benchmark, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. Careful monitoring of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Putative Mechanism of Action of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

For Immediate Release

[City, State] – [Date] – While the precise molecular interactions of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid remain to be definitively elucidated in dedicated studies, a comprehensive review of structurally analogous pyrazole derivatives provides a compelling framework for several plausible mechanisms of action. This technical guide synthesizes the existing body of research on related compounds to offer a well-grounded perspective for researchers, scientists, and drug development professionals. The core pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of anti-inflammatory and anticancer therapeutics.[1][2][3][4]

The primary hypothesized mechanisms for this compound revolve around the inhibition of key enzymes implicated in disease pathogenesis, including cyclooxygenase (COX) enzymes, carbonic anhydrases (CAs), and histone deacetylases (HDACs). The presence of the 2-fluorophenyl moiety is anticipated to modulate the binding affinity and selectivity of the parent molecule for its potential biological targets.

Putative Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrazole derivatives is well-documented, with the most prominent example being the COX-2 selective inhibitor, Celecoxib.[5] Structurally, this compound shares the core heterocyclic ring system with such inhibitors.

Cyclooxygenase (COX) Inhibition

A likely mechanism of action is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the title compound could play a crucial role in coordinating with the active site of COX enzymes.

Potential Anticancer Mechanisms

Numerous pyrazole derivatives have been investigated for their antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][6] The proposed anticancer mechanisms for this compound are multifaceted, potentially involving the inhibition of carbonic anhydrases or histone deacetylases.

Carbonic Anhydrase (CA) Inhibition

A study of 5-aryl-1H-pyrazole-3-carboxylic acids, which are tautomers of the compound , revealed selective inhibitory activity against human carbonic anhydrase isoforms IX and XII.[7] These tumor-associated CAs play a critical role in regulating intracellular and extracellular pH, contributing to tumor cell survival, proliferation, and metastasis. Inhibition of these enzymes can disrupt the tumor microenvironment, leading to apoptosis.

Histone Deacetylase (HDAC) Inhibition

Recent research has highlighted the potential for pyrazole derivatives to act as selective HDAC inhibitors. For instance, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were identified as selective inhibitors and degraders of HDAC6.[8] HDAC6 is involved in various cellular processes, including protein degradation and cell motility, and its inhibition is a promising strategy in cancer therapy.

Quantitative Data on Structurally Related Compounds

While no specific quantitative data for this compound is currently available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrazole derivatives against various targets to provide a comparative context.

| Compound/Derivative Class | Target | IC50/Ki | Reference |

| 1,5-Diarylpyrazole derivatives | COX-2 | Varies (e.g., Celecoxib) | [5] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 µM | [3] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 µM | [3] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 µM | [3] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5 - 25 µM | [7] |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | 4 - 50 µM | [7] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | 4.95 nM | [8] |

| 5-phenyl-1H-pyrazole derivatives | BRAF (V600E) | 0.19 µM | [2] |

| Pyrazole-thiadiazole derivatives (Compound 6g) | A549 cell line | 1.537 µM | [6] |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, the following experimental protocols are proposed:

In Vitro Enzyme Inhibition Assays

-

COX Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorescent inhibitor screening kits. The assay would involve incubating the respective enzyme with arachidonic acid as a substrate in the presence and absence of varying concentrations of the test compound. The production of prostaglandin H2 (PGH2) or other downstream metabolites would be quantified to determine the IC50 value.

-

Carbonic Anhydrase Inhibition Assay: The inhibitory effect on various CA isoforms (I, II, IX, and XII) can be measured using a stopped-flow CO2 hydrase assay.[7] This method monitors the hydration of CO2 catalyzed by the enzyme, and the inhibition constant (Ki) is calculated from the reduction in enzyme activity at different concentrations of the inhibitor.

-

HDAC Inhibition Assay: The inhibitory potential against different HDAC isoforms can be assessed using a fluorometric assay. This involves incubating the HDAC enzyme with a fluorogenic substrate in the presence of the test compound. The amount of fluorescent product generated is proportional to the enzyme activity, allowing for the determination of IC50 values.

Cell-Based Assays

-

Antiproliferative Assay: The effect of the compound on the growth of various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Cycle Analysis: To understand the antiproliferative mechanism, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).

Visualizing the Hypothesized Pathways

To better illustrate the potential molecular interactions, the following diagrams depict the signaling pathways associated with the hypothesized targets.

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Caption: Putative inhibition of tumor-associated Carbonic Anhydrases (CAs).

Caption: Potential disruption of HDAC6-mediated protein degradation.

References

- 1. jocpr.com [jocpr.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Ascendant Therapeutic Potential of Fluorophenyl Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in a variety of therapeutic agents. The strategic incorporation of a fluorophenyl moiety into the pyrazole scaffold has emerged as a particularly fruitful avenue of research, significantly enhancing the potency and modulating the pharmacokinetic profiles of these compounds. This technical guide delves into the diverse biological activities of fluorophenyl pyrazole derivatives, presenting a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties. This document provides structured quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Fluorophenyl pyrazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The data presented below summarizes the in vitro efficacy of various derivatives, primarily evaluated through the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of Fluorophenyl Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Activity | Reference Compound | Source |

| Pyrazole-benzimidazole hybrid (para-fluorophenyl) | SW1990 (Pancreatic) | IC50: 30.9 ± 0.77 µM | Gemcitabine (IC50: 35.09 ± 1.78 µM) | [1] |

| Pyrazole-benzimidazole hybrid (para-fluorophenyl) | AsPC-1 (Pancreatic) | IC50: 32.8 ± 3.44 µM | Gemcitabine (IC50: 39.27 ± 4.44 µM) | [1] |

| 3-(4-fluorophenyl) pyrazoline derivative | A549 (Lung) | IC50: 8.0 µM | Not Specified | [2] |

| 3-(4-fluorophenyl) pyrazoline derivative | HeLa (Cervical) | IC50: 9.8 µM | Not Specified | [2] |

| 3-(4-fluorophenyl) pyrazoline derivative | MCF-7 (Breast) | IC50: 5.8 µM | Not Specified | [2] |

| Pyrazole chalcone with 4-fluoro-phenyl moiety | MCF-7 (Breast) | Higher inhibition than standard | Not Specified | [3] |

| Pyrazole chalcone with 4-fluoro-phenyl moiety | HeLa (Cervical) | Higher inhibition than standard | Not Specified | [3] |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b) | Human cancer-derived cells | Orally active at low dose in mouse xenograft model | Not Specified | [4] |

| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | GI50: 0.26 μM | ABT-751 | [5] |

| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung) | GI50: 0.19 μM | ABT-751 | [5] |

| Pyrazole derivative (5b) | K562 (Leukemia) | GI50: 0.021 μM | ABT-751 | [6] |

| Pyrazole derivative (5b) | A549 (Lung) | GI50: 0.69 μM | ABT-751 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fluorophenyl pyrazole test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[7] Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl pyrazole derivatives in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following the treatment period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][7]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Diagram 1: General Workflow for In Vitro Anticancer Screening

A streamlined workflow for assessing the anticancer activity of compounds using the MTT assay.

Anti-inflammatory Activity

Several fluorophenyl pyrazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity. Additionally, in vitro assays targeting cyclooxygenase (COX) enzymes, key mediators of inflammation, are employed to elucidate the mechanism of action.

Table 2: Anti-inflammatory Activity of Fluorophenyl Pyrazole Derivatives

| Compound Class/ID | Assay | Activity | Standard Drug | Source |

| N-phenyl-5-substituted-aryl-3-p-(fluorophenyl) pyrazoles | Carrageenan-induced paw edema in rats (250 mg/kg) | Active | Indomethacin (10 mg/kg) | [7] |

| 1,3,4,5-tetrasubstituted pyrazoles | In vitro anti-inflammatory | 93.80% inhibition (at 1 mM) | Diclofenac sodium (90.21% inhibition) | [1] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 inhibition | IC50 = 0.02 µM | Not Specified | |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 inhibition | IC50 = 4.5 µM | Not Specified | |

| 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-2 inhibition | Potent and selective | Not Specified | [8] |

| 2-(5-(3-(2,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives | Carrageenan-induced paw edema | Moderate activity | Diclofenac | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11]

Materials:

-

Male or female rats (e.g., Sprague Dawley or Wistar), 180-250 g

-

1% (w/v) λ-carrageenan solution in sterile saline

-

Fluorophenyl pyrazole test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose or DMSO)

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Pletysmometer or digital caliper

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Measure the initial paw volume or thickness of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[3][12]

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volumes. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram 2: Simplified COX-2 Signaling Pathway in Inflammation

Mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

Fluorophenyl pyrazole derivatives have also been identified as potent antibacterial agents, particularly against Gram-positive bacteria. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Fluorophenyl Pyrazole Derivatives

| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Source |

| 4-fluorophenyl substituted pyrazole | Staphylococcus aureus ATCC 33591 | 1 | [13] |

| 4-fluorophenyl substituted pyrazole | Various Gram-positive bacteria | As low as 0.5 | [13] |

| Naphthyl-substituted pyrazole hydrazone (difluorophenyl substituted) | Gram-positive strains | 0.78–1.56 | [14] |

| Naphthyl-substituted pyrazoline hydrazone (difluorophenyl substituted) | Acinetobacter baumannii | 0.78–1.56 | [14] |

| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 | [14] |

| Imidazo-pyridine substituted pyrazole | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | <1 (MBC) | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[13][15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorophenyl pyrazole test compounds

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum density of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[13] Alternatively, the optical density can be measured with a microplate reader.

Synthesis of Fluorophenyl Pyrazole Derivatives

A common and versatile method for the synthesis of fluorophenyl pyrazole derivatives involves the cyclization of chalcone precursors.

Diagram 3: General Synthesis Scheme for Fluorophenyl Pyrazoles

A typical synthetic route to fluorophenyl pyrazole derivatives from chalcones.

This synthetic pathway generally begins with a Claisen-Schmidt condensation of a substituted acetophenone (containing the fluorophenyl group) with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[16] The subsequent cyclization of the chalcone with a hydrazine derivative, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid, yields the final pyrazole product.[17]

Conclusion

Fluorophenyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and continues to be an active area of research. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of these promising therapeutic candidates. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

"3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid structural analysis"

An In-depth Technical Guide on the Structural Analysis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document consolidates information from closely related analogs and theoretical studies to predict its structural and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented to guide researchers in their investigations. The guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, incorporates a fluorophenyl group, a common moiety in many pharmaceuticals that can enhance metabolic stability and binding affinity. A thorough structural analysis is paramount for understanding its chemical behavior, reactivity, and potential as a drug candidate.

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of analogous compounds and computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |

| Pyrazole-H | ~7.0-7.5 | C=O | ~165-175 |

| Aromatic-H | ~7.1-7.8 | Pyrazole-C3 | ~145-155 |

| COOH-H | ~12.0-13.0 | Pyrazole-C5 | ~135-145 |

| NH-H | ~13.0-14.0 | Pyrazole-C4 | ~105-115 |

| Aromatic-C | ~115-160 (with C-F coupling) |

Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration.

Table 2: Predicted Key Infrared (IR) Absorption Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch | ~3200-3400 | Medium |

| C-H stretch (Aromatic) | ~3000-3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=N stretch (Pyrazole) | ~1580-1620 | Medium |

| C-F stretch | ~1100-1250 | Strong |

| O-H bend (Carboxylic Acid) | ~920 | Broad |

Note: Hydrogen bonding can significantly broaden the O-H and N-H stretching bands.[2][3]

Table 3: Predicted Mass Spectrometry Fragmentation

| Ion | Predicted m/z | Possible Identity |

| [M]+ | 220.05 | Molecular Ion |

| [M-H₂O]+ | 202.04 | Loss of water |

| [M-COOH]+ | 175.06 | Loss of carboxylic acid group |

| [C₇H₄F]+ | 121.03 | Fluorophenyl fragment |

Note: Fragmentation patterns can be influenced by the ionization method.[4][5]

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the cyclization of a 1,3-dicarbonyl compound with hydrazine.

Materials:

-

Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add a 1M solution of sodium hydroxide to dissolve the product.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with 2M hydrochloric acid until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude this compound.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Procedure:

-

Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Select a suitable crystal and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer with Mo Kα radiation at a controlled temperature (e.g., 100 K).

-

Process the collected data, including integration of the reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

-

Locate all non-hydrogen atoms and refine them anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Structural Analysis Workflow

Caption: General workflow for the structural analysis of a novel compound.

Conclusion

The structural analysis of this compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive framework for its synthesis and characterization based on data from analogous compounds and established analytical techniques. The presented protocols and predicted data serve as a starting point for researchers to further investigate this and other novel pyrazole derivatives. The combination of spectroscopic and crystallographic methods will ultimately provide a complete picture of its molecular structure, which is essential for understanding its biological activity and for the rational design of new and improved drug candidates.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become integral components in a vast array of pharmaceuticals due to their synthetic accessibility and diverse biological activities.[4][5] The presence of this moiety in numerous FDA-approved drugs, such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of protein kinase inhibitors for cancer, underscores its therapeutic significance.[1][2][3][4][6][7][8]

The unique physicochemical properties of the pyrazole ring, including its aromaticity, ability to engage in hydrogen bonding as both a donor (N-1) and acceptor (N-2), and its existence in different tautomeric forms, contribute to its versatility in drug design.[5][7][9] These features allow pyrazole-containing molecules to effectively bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, antiviral, and antimicrobial activities.[5][6][9][10][11][12]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a fundamental process in medicinal chemistry, with several reliable methods available. The most prominent and versatile of these is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

This classic method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9][13][14] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[13] A critical consideration in this synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[13]

Other Synthetic Routes

Other significant methods for synthesizing pyrazoles include:

-

Reaction with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazoles.[4][10]

-

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound like a nitrilimine.[15][16]

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Pharmacological Activities & Mechanisms of Action

The pyrazole scaffold is a key component in drugs targeting a wide array of diseases. Below are examples of prominent pyrazole-containing pharmaceuticals and their mechanisms of action.

Anti-inflammatory Activity: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[17][19] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa.[18][20] The drug's sulfonamide side chain is crucial for its selective binding to a hydrophilic region near the active site of COX-2.[17]

Caption: Mechanism of action for Celecoxib as a selective COX-2 inhibitor.

Erectile Dysfunction: Sildenafil (Viagra)

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[21][22] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[21] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow and an erection.[21][23] PDE5 is the enzyme responsible for degrading cGMP.[22] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated erectile response to sexual stimulation.[21][24]

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Anticancer Activity: Protein Kinase Inhibitors (PKIs)

The pyrazole scaffold is a key structural feature in numerous small molecule protein kinase inhibitors used in targeted cancer therapy.[1][25] Dysregulation of protein kinases is a common feature of many cancers.[26] Pyrazole-based drugs have been developed to inhibit a range of kinases, including JAK, B-raf, and c-Met.[1][27] As of 2023, eight FDA-approved small molecule PKIs contain a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[1][28] These inhibitors typically act by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation cascade that drives cell proliferation and survival.

Data Presentation: Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various targets.

Table 1: Pyrazole-Based Protein Kinase Inhibitors

| Compound | Target Kinase | IC50 / Ki (nM) | Target Cell Line | IC50 (µM) |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |

| Compound 3 | ALK | 2.9 | - | 27 (cellular) |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 |

| Ruxolitinib | JAK1 | 3.3 | - | - |

| Ruxolitinib | JAK2 | 2.8 | - | - |

| (Data sourced from BenchChem[26] and other literature) |

Table 2: Other Pyrazole-Based Drugs

| Drug | Primary Target | Mechanism of Action | Notable Indication(s) |

| Celecoxib | COX-2 | Selective, reversible inhibition | Pain, Inflammation |

| Sildenafil | PDE5 | Competitive, selective inhibition | Erectile Dysfunction, PAH |

| Rimonabant | CB1 Receptor | Inverse agonist / Antagonist | Obesity (withdrawn) |

| (Data compiled from multiple sources[17][21][29]) | |||

| Note: Rimonabant was withdrawn from the market due to serious psychiatric side effects.[30] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents.

Protocol 1: General Knorr Synthesis of a Pyrazole Derivative

This protocol provides a general methodology for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[13]

Objective: To synthesize a 3,5-disubstituted pyrazole via acid-catalyzed condensation.

Materials:

-

1,3-dicarbonyl compound (e.g., acetylacetone) (5 mmol)

-

Hydrazine derivative (e.g., phenylhydrazine hydrochloride) (5 mmol)

-

Solvent (e.g., Ethanol)

-

Acid catalyst (e.g., Glacial Acetic Acid)

-

Stirring hot plate

-

Round-bottom flask with reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (5 mmol) and the hydrazine derivative (5 mmol) in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with constant stirring for 1-2 hours.[13]

-

Monitoring: Monitor the reaction progress using TLC. A typical mobile phase is 30% ethyl acetate in 70% hexane.[13]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazole product.[13]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a pyrazole-based compound to inhibit the enzymatic activity of a specific protein kinase by quantifying ADP production.[26][31]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase.

Materials:

-

Target kinase and its specific substrate peptide

-

ATP solution

-

Test pyrazole-based inhibitor (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO.

-

Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO-only negative control to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells and mix gently. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing both the kinase substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection (Part 1): Stop the kinase reaction and deplete any remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response curve to calculate the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. jchr.org [jchr.org]

- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 17. news-medical.net [news-medical.net]

- 18. benchchem.com [benchchem.com]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. Sildenafil - Wikipedia [en.wikipedia.org]

- 22. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. elementsarms.com [elementsarms.com]

- 24. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 25. benthamdirect.com [benthamdirect.com]

- 26. benchchem.com [benchchem.com]

- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rimonabant - Wikipedia [en.wikipedia.org]

- 30. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 31. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Exploratory Screening of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and key biological pathways involved in the exploratory screening of novel pyrazole-based compounds.

Data Presentation: Quantitative Bioactivity of Pyrazole Derivatives

The initial screening of pyrazole libraries typically involves assessing their cytotoxic effects against various cancer cell lines, their inhibitory potential against specific protein kinases, and their antimicrobial activity. The following tables summarize representative quantitative data for different pyrazole scaffolds, offering a comparative view of their potency.

Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | 42.79 - 55.73 | [5] |

| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| 3,4-diaryl pyrazole derivative | Various (6 lines) | 0.00006 - 0.00025 | [5] |

| Pyrazole carbohydrazide | MDA-MB-231 (Breast) | 5.90 - 6.36 | [1] |

| Pyrazole acetohydrazide | Ovarian Cancer | 8.14 - 8.63 | [1] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 (Liver), MCF-7 (Breast) | 8.03 - 26.08 | [7] |

| N-phenylpyrazoline | Hs578T (Breast) | 3.95 - 30.13 | [8] |

| TOSIND (pyrazole derivative) | MDA-MB-231 (Breast) | 17.7 | [9] |

| PYRIND (pyrazole derivative) | MCF7 (Breast) | 39.7 | [9] |

| L2 (Substituted Pyrazole) | CFPAC-1 (Pancreatic) | 61.7 | [10] |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against Protein Kinases

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| Afuresertib derivative | Akt1 | 1.3 | [11] |

| Pyrazole-based derivative | CDK2 | 24 | [11] |

| Pyrazole-based derivative | CDK5 | 23 | [11] |

| Pyrazole-based derivative | Aurora A | 160 | [11] |

| Pyrazole-based Chk2 inhibitor | Chk2 | 17.9 - 48.4 | [11] |

| Ruxolitinib | JAK1, JAK2 | ~3 | [12] |

| Pyrazole-based CDK2 inhibitors | CDK2 | 450 - 850 | [7] |

| Indole-pyrazole derivatives | CDK2 | 74 - 95 | [5] |

IC₅₀: The half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-Benzoic acid derived pyrazole hydrazones | A. baumannii | 4 | [13] |

| Difluorophenyl substituted pyrazoles | A. baumannii | 0.78 | [13] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus, E. coli | 1 - 8 | [13] |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative | < 1 | [13] |

| Dihydrotriazine substituted pyrazoles | MRSA, E. coli | 1 | [13] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable data in the screening of compound libraries.

Protocol for Preliminary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]

Materials:

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory effect of pyrazole compounds on specific protein kinases. The following is a general protocol that can be adapted for various kinases and detection methods (e.g., TR-FRET, luminescence).[3][16][17]

Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

ATP (at or near the Kₘ for the kinase)

-

Test pyrazole compounds dissolved in DMSO

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates (white, for luminescence)

-

Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.

-

Assay Setup: Add a small volume (e.g., 5 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

-

Data Analysis: Normalize the data with respect to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[15]

Materials:

-

Test pyrazole compounds

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader by measuring the absorbance at 600 nm.

-

Data Recording: Record the MIC value in µg/mL.

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and logical relationships, aiding in the understanding of the potential mechanisms of action and the screening strategy.

High-Throughput Screening (HTS) Workflow

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological data for 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets based on the biological activities of structurally related 3-aryl-1H-pyrazole-5-carboxylic acid derivatives. The insights from these analogs offer a strong foundation for initiating research and drug discovery efforts for the title compound.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of this compound by examining the established biological targets of its close structural analogs. The primary targets identified for the 3-aryl-1H-pyrazole-5-carboxylic acid chemotype are Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) . This document provides a comprehensive overview of these targets, including quantitative inhibitory data for analog compounds, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets

Based on extensive literature review of structurally similar compounds, the following enzymes are highlighted as high-potential therapeutic targets for this compound.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2][3] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are considered significant targets for cancer therapy.[4] Several studies have reported the inhibitory activity of 5-aryl-1H-pyrazole-3-carboxylic acids against various human carbonic anhydrase (hCA) isoforms.[5]

Derivatives of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide have shown potent inhibition of hCA II, IX, and XII, with Ki values in the nanomolar range.[4] Another study on 3-aryl pyrazole-tethered sulfamoyl carboxamides demonstrated significant and selective inhibition of hCA I and II.[6] The presence of a carboxylic acid moiety is a key feature for interaction with the enzyme's active site.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[7][8][9] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[10] A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of AChE, with many exhibiting potent activity in the nanomolar to low micromolar range.[11][12] Structure-activity relationship studies have indicated that substitutions on the aryl ring significantly influence the inhibitory potency.[12]

Quantitative Data on Analog Compounds

The following tables summarize the inhibitory activities of 3-aryl-1H-pyrazole derivatives against carbonic anhydrase and acetylcholinesterase, as reported in the literature.

Table 1: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Reference/Structure | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Series 1: Pyrazole-sulfonamides | ||||

| Compound 5g (pyrazole-tethered 3-aminobenzene sulfonamide) | - | - | - | - |

| mtCA 2 | 61.7 | |||

| Compound 6g (pyrazole-tethered 4-aminobenzene sulfonamide) | 36.6 | 31.0 | - | - |

| Series 2: 3-Phenyl-5-aryl-dihydropyrazole-carboxamides | ||||

| Compound 5 | - | 5.2 | 0.8 | 0.5 |

| Compound 12 | - | 233 | 5.4 | 2.1 |

| Compound 16 | - | 12.8 | 1.2 | 0.9 |

| Series 3: 5-Aryl-1H-pyrazole-3-carboxylic acids | ||||

| General Range | >10,000 | >10,000 | 5,000 - 25,000 | 4,000 - 50,000 |

Data extracted from multiple sources.[4][5][6] Note: mtCA refers to Mycobacterium tuberculosis CA.

Table 2: Inhibitory Activity of 3-Aryl-1H-pyrazole Derivatives against Acetylcholinesterase (AChE)

| Compound Reference/Structure | AChE Inhibition (IC50 / pIC50) |

| Series 1: 3-Aryl-1-phenyl-1H-pyrazole derivatives | |

| Compound 3e (N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine) | pIC50 = 4.2 |

| Compound 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine) | pIC50 = 3.47 |

Data extracted from Kumar et al., 2013.[12]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Workflow)

A general workflow for an in vitro enzyme inhibition assay is depicted below. This typically involves preparing the enzyme, substrate, and inhibitor solutions, initiating the reaction, and monitoring the product formation over time, often using a spectrophotometric method.[13][14][15]

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman et al.[11]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add phosphate buffer, DTNB solution, and the test compound solution to the wells of a 96-well plate.

-

Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a defined period.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

The inhibition of CA isoforms is often assessed using a stopped-flow instrument to measure the CO2 hydration activity.[5]

Principle: This method measures the enzyme-catalyzed rate of CO2 hydration, which leads to a change in pH. The pH change is monitored using a pH indicator.

Materials:

-

Purified human CA isoenzymes

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)

-

CO2-saturated water

-

Test compounds (inhibitors) dissolved in a suitable solvent

-

Stopped-flow spectrophotometer

Procedure:

-

The enzyme solution (containing the buffer, pH indicator, and inhibitor) and the CO2-saturated water are rapidly mixed in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

-

IC50 values are determined from dose-response curves.

-

Ki values can be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Carbonic Anhydrase in Cellular pH Regulation and Signaling

Carbonic anhydrases play a crucial role in maintaining cellular pH homeostasis and are involved in various signaling pathways that respond to changes in CO2 and bicarbonate levels.[1][16][17]

Caption: Carbonic anhydrase catalyzes the hydration of CO2 to regulate intracellular pH and influence downstream signaling pathways.